(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid (CAS: 856412-22-1) is a non-natural α-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl-substituted amino moiety, and a hept-6-enoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The compound’s unsaturated hept-6-enoic acid chain introduces conformational flexibility, making it valuable for designing peptidomimetics and bioactive molecules. It is typically employed in research settings for synthesizing modified peptides and investigating structure-activity relationships .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAXURIGBESGB-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151594 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856412-24-3 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856412-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with hept-6-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Industrial-scale purification methods, including large-scale chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that derivatives of fluorenone, including those related to Fmoc compounds, exhibit promising antimicrobial properties. For instance, compounds synthesized from fluorenone and thiosemicarbazide demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. These compounds were evaluated for their minimum inhibitory concentration (MIC), with some analogues showing MIC values as low as 52.35 µM .
Anticancer Properties
Research has indicated that Fmoc derivatives can be designed to target specific cancer cell lines. The incorporation of fluorenyl groups into drug design enhances the bioavailability and efficacy of anticancer agents. For example, studies have highlighted the potential of fluorenone-based triazole analogues in inhibiting cancer cell proliferation .
Peptide Synthesis
Fmoc Chemistry
The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for the selective deprotection of amino acids during peptide assembly. The efficiency of Fmoc chemistry has been demonstrated in the rapid synthesis of short peptide segments, facilitating the development of peptide-based therapeutics .
Case Study: Synthesis of Peptides
A notable case study involved the synthesis of a cyclic peptide using Fmoc-protected amino acids. The process utilized microwave-assisted SPPS, significantly reducing reaction times while maintaining high yields and purity levels. This method exemplifies the versatility and efficiency of Fmoc chemistry in peptide synthesis .
Material Science
Polymer Applications
Fmoc derivatives have been explored in the development of functional polymers. Their ability to form stable interactions with various substrates makes them suitable for applications in drug delivery systems and biosensors. For instance, polymers incorporating Fmoc groups have been used to create hydrogels with controlled release properties for therapeutic agents .
Nanomaterials
The integration of fluorenyl moieties into nanomaterials has shown potential in enhancing photophysical properties. Research indicates that nanomaterials functionalized with fluorenyl groups exhibit improved luminescence and stability, making them ideal candidates for optoelectronic applications .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | MIC values as low as 52.35 µM against MTB |
| Anticancer Agents | Effective against specific cancer cell lines | |
| Peptide Synthesis | Fmoc-Protected Amino Acids | Rapid synthesis using SPPS |
| Material Science | Functional Polymers | Controlled release hydrogels |
| Nanomaterials | Enhanced luminescence properties |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Structural Analogues in the (S)-2-((Fmoc)amino)pentanoic Acid Series
Several structurally related compounds from the (S)-2-((Fmoc)amino)pentanoic acid family (hydrochloride salts) are synthesized with diverse substituents at the C5 position, as reported in :
| Compound ID | Substituent at C5 | Yield (%) | [α]²⁰D (c in DMF) | Molecular Weight |
|---|---|---|---|---|
| 2e | 4-methylpiperazin-1-yl | 85 | -7.3 | 383.40 |
| 2f | 4-(pyrimidin-2-yl)piperazin-1-yl | 98 | -6.3 | 447.47 |
| 2j | 4-benzylpiperidin-1-yl | 93 | -8.3 | 485.54 |
Key Observations :
- Stereochemical Consistency : All compounds exhibit negative optical rotations, consistent with the (S)-configuration.
- Synthetic Efficiency : Yields vary significantly (58–98%), with bulkier substituents (e.g., benzyl in 2j) reducing efficiency due to steric hindrance .
- Functional Group Impact : Polar groups (e.g., pyrimidine in 2f) enhance solubility in polar solvents like DMF, while hydrophobic substituents (e.g., benzyl in 2j) may improve membrane permeability in biological systems .
Enantiomeric and Backbone-Modified Analogues
(R)-Enantiomer (CAS: 1093645-21-6)
The (R)-enantiomer of the target compound shares identical molecular weight (365.42 g/mol) and formula (C₂₂H₂₃NO₄) but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities; for example, the (R)-form may show reduced binding affinity in chiral enzyme pockets compared to the (S)-form .
(S)-2-((Fmoc)amino)-6-azidohexanoic Acid (CAS: 159610-89-6)
This analogue replaces the hept-6-enoic acid chain with a hexanoic acid backbone and an azide (-N₃) group. The azide enables click chemistry applications, such as Cu-catalyzed cycloaddition with alkynes, for bioconjugation and probe development .
(S)-2-((Fmoc)amino)-2,4-dimethylpentanoic Acid
Such modifications are critical in designing protease-resistant peptides .
Physicochemical Properties
| Property | Target Compound | 2e (4-methylpiperazinyl) | (R)-Enantiomer |
|---|---|---|---|
| Molecular Weight | 365.42 | 383.40 | 365.42 |
| Optical Rotation [α]²⁰D | Not reported | -7.3 (DMF) | Not reported |
| Solubility | Likely DMF/DMSO | High in DMF | Similar to (S)-form |
Notes:
- The unsaturated hept-6-enoic acid chain in the target compound may reduce crystallinity compared to saturated analogues, complicating purification .
- Hydrochloride salts (e.g., 2e–2j) generally exhibit higher water solubility than free acids .
Drug Discovery
Analogues with piperazinyl substituents (e.g., 2f) are being explored as building blocks for G protein-coupled receptor (GPCR) ligands, leveraging their polar interactions with receptor pockets .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid is a complex organic compound featuring a fluorene moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of oncology and antimicrobial research.
Structure and Properties
The structural formula of this compound can be represented as follows:
Key Functional Groups
- Fluorene moiety : Enhances lipophilicity and interaction with biological targets.
- Carbamate group : Suggests potential enzyme inhibition properties.
- Heptenoic acid backbone : Imparts unique reactivity and biological activity.
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies on fluorenone derivatives have shown their effectiveness as topoisomerase inhibitors, which are critical in cancer therapy due to their role in DNA replication and repair .
Antimicrobial Properties
The fluorene nucleus is associated with various bioactive compounds that display antimicrobial activity. Recent studies have demonstrated that derivatives of this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The modification of substituents on the aryl moiety significantly influences the spectrum and intensity of this inhibitory effect.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding.
- Cell Membrane Interaction : The lipophilic nature of the fluorene group may facilitate membrane penetration, enhancing bioavailability and efficacy against microbial targets.
Study 1: Antitumor Efficacy
In a study assessing the antiproliferative effects of fluorenone derivatives, compounds similar to (S)-2 were shown to inhibit cell growth in various cancer cell lines. The results indicated that modifications to the side chains could enhance potency, with some derivatives achieving IC50 values in the low micromolar range .
Study 2: Antimicrobial Activity
A comparative analysis of several fluorenone derivatives revealed that specific structural modifications led to increased antimicrobial potency against Escherichia coli and Staphylococcus aureus. The study highlighted how electron-withdrawing groups on the aryl moiety improved inhibitory effects against biofilm-forming bacteria .
Data Table: Biological Activities of Fluorene Derivatives
Q & A
Q. What are the critical safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid in laboratory settings?
Methodological Answer:
- Hazard Mitigation: The compound is classified under GHS Category 4 for acute oral toxicity (H302), Category 2 for skin irritation (H315), and Category 2A for eye irritation (H319) . Always use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Ensure fume hoods or local exhaust ventilation to avoid inhalation of aerosols or dust .
- Spill Management: Collect spills using non-sparking tools and dispose of in sealed containers. Avoid water jets to prevent dispersion .
Q. How is the Fmoc-protecting group in this compound strategically employed in peptide synthesis?
Methodological Answer:
- Deprotection: The Fmoc group is removed using 20% piperidine in DMF, which cleaves the fluorenylmethyloxycarbonyl group while retaining acid-labile side-chain protections .
- Coupling Efficiency: Activate the carboxylic acid moiety with coupling agents like HBTU or DIC/HOBt in anhydrous DMF at 0–25°C for 1–2 hours to ensure high yield .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use -NMR (δ 7.3–7.8 ppm for fluorenyl protons) and -NMR (δ 155–160 ppm for carbonyl carbons) to verify Fmoc-group retention .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS confirm purity (>95%) and molecular weight accuracy .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Solvent Selection: Use DMF or DCM for swelling resin, ensuring optimal solvent polarity for reagent diffusion .
- Temperature Control: Conduct coupling at 0–4°C for sterically hindered residues to reduce racemization .
- Double Coupling: For low-yield reactions, repeat coupling steps with fresh reagents to drive reactions to completion .
Q. What strategies mitigate solubility challenges during synthesis or purification?
Methodological Answer:
Q. How can enantiomeric purity be maintained during Fmoc removal and subsequent steps?
Methodological Answer:
Q. What are the risks of side reactions during Fmoc-based synthesis, and how are they addressed?
Methodological Answer:
Q. How does the α,β-unsaturated ester (hept-6-enoic acid) influence reactivity in conjugate addition reactions?
Methodological Answer:
Q. What methodologies enable the selective functionalization of the methylamino group?
Methodological Answer:
Q. How can researchers validate the biological activity of derivatives in targeted drug discovery?
Methodological Answer:
- Fluorescent Tagging: Incorporate dansyl or BODIPY fluorophores via amide coupling to track cellular uptake (e.g., in CXCR2 receptor studies) .
- SAR Analysis: Synthesize analogs with varied chain lengths (e.g., pent-4-ynoic vs. hept-6-enoic acid) and assess IC values against viral targets like HIV-1 .
Data Contradictions and Recommendations
- Toxicity Data: reports H335 (respiratory irritation), while omits this hazard. Validate via in vitro assays (e.g., alveolar cell viability tests) .
- Synthetic Yields: Yields for Fmoc removal in (4.4 g product) vs. (1.1 g) suggest solvent purity and reaction scale influence outcomes. Always use anhydrous reagents for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
